![molecular formula C15H19BO4 B2685946 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one CAS No. 2484920-14-9](/img/structure/B2685946.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one, also known as DMDBTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDBTD is a boron-containing compound that has a unique structure, making it an interesting molecule for researchers to investigate.
Scientific Research Applications
Borylation Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one: serves as an excellent reagent for borylation reactions. Notably:
- It participates in the borylation of benzylic C-H bonds in alkylbenzenes, catalyzed by palladium. This process yields pinacol benzyl boronate, a valuable intermediate in organic synthesis .
Aryl Boronates Synthesis
The compound plays a crucial role in the formation of aryl boronates:
- When coupled with aryl iodides using a copper catalyst, it generates aryl boronates. These versatile intermediates find applications in medicinal chemistry, materials science, and ligand design .
Asymmetric Hydroboration
Chiral allenyl boronates are essential building blocks in asymmetric synthesis. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one contributes to their preparation:
- Asymmetric hydroboration of 1,3-enynes using this compound leads to chiral allenyl boronates, which find use in natural product synthesis and drug discovery .
Fluorenylborolane Synthesis
Beyond its boronate applications, this compound is employed in the synthesis of fluorenylborolane:
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a derivative of our compound, is a key reagent for borylating arenes and preparing fluorenylborolane. This boron-containing moiety has applications in materials science and polymer chemistry .
Benzoxazinone Derivatives
The compound’s structure includes a benzoxazinone ring system:
- Researchers explore its derivatives for potential bioactivity, such as antimicrobial, antioxidant, or anti-inflammatory properties .
Copolymer Intermediates
Lastly, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one contributes to the synthesis of intermediates used in generating conjugated copolymers:
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTGWPZRWOIMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.